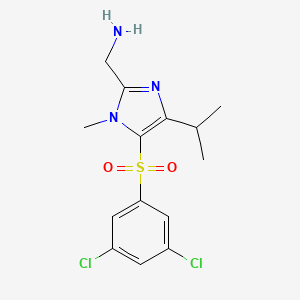![molecular formula C10H13ClO B12685899 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 84473-81-4](/img/structure/B12685899.png)
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a chemical compound with the molecular formula C10H13ClO. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic hydrocarbon. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the chlorination of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C10H14O2+SOCl2→C10H13ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors enhances the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), primary amines (RNH2), and alcohols (ROH) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions to facilitate the addition reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products include amides, esters, and thioesters.
Addition Products: The addition of electrophiles results in the formation of halogenated or hydrogenated derivatives of the original compound.
科学研究应用
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with unique properties.
Medicinal Chemistry: Researchers utilize this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive nature.
作用机制
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors or activators of specific enzymes and receptors.
相似化合物的比较
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is the precursor to the carbonyl chloride derivative and shares a similar bicyclic structure.
Bicyclo[2.2.1]heptane Derivatives: Other derivatives of bicyclo[2.2.1]heptane, such as norbornene and norbornadiene, exhibit similar reactivity patterns but differ in their specific functional groups and applications.
Uniqueness: 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to its combination of a bicyclic structure and a highly reactive carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both academic and industrial research.
属性
CAS 编号 |
84473-81-4 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h3-4,6-8H,5H2,1-2H3 |
InChI 键 |
XUCYGPULSFEFCE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CC(C1C(=O)Cl)C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



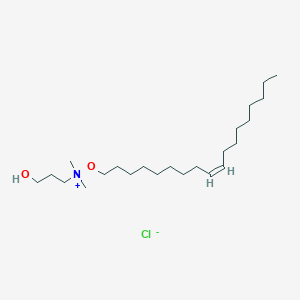
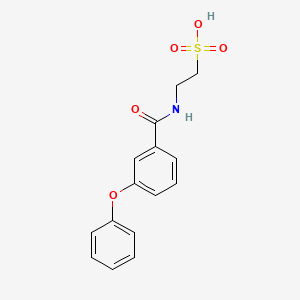
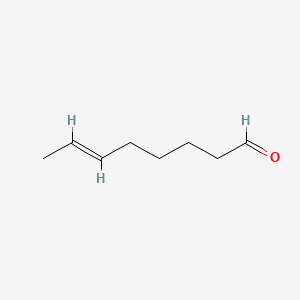
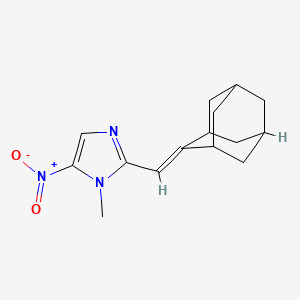
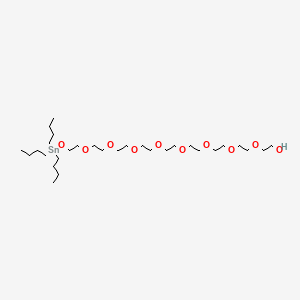

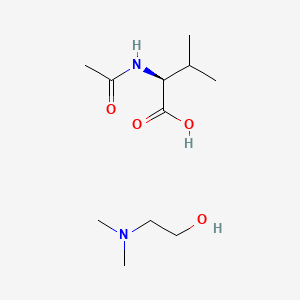
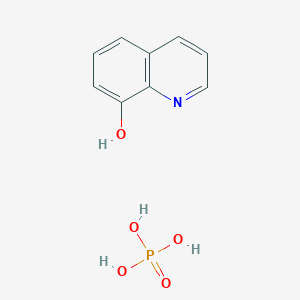

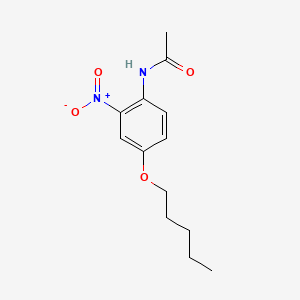
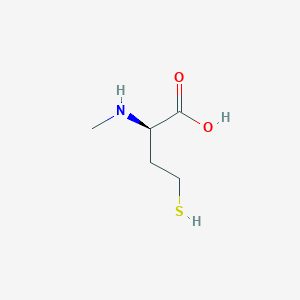
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
